1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated propanone backbone with an amino and methylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-(methylthio)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(2-Amino-6-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Amino-6-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness: 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it a valuable target for research in various scientific fields.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-6-methylsulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
BHPFGPZJGLLUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC)N)Br |
Origin of Product |
United States |
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